![molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8](/img/structure/B2459288.png)

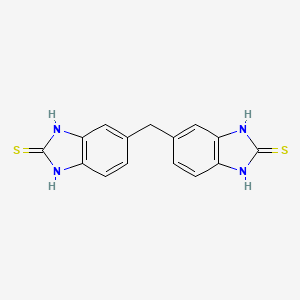

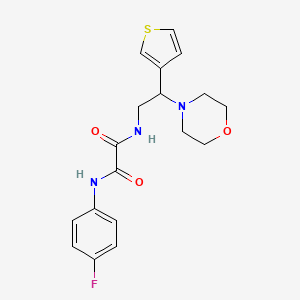

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone derivative . It has been studied for its inhibitory effects on zipper-interacting protein kinase (ZIPK), which plays a role in the regulation of smooth muscle contraction .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized from appropriate phenyl hydrazines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidinones are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

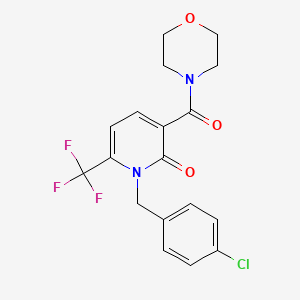

The compound has been used in studies involving molecular docking with the X-ray crystal structure of Russell’s viper PLA2 . The docking results suggest that pyrazolo[3,4-d]pyrimidine molecules with a trimethylene linker can bind with both anti-coagulation and enzymatic regions of PLA2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

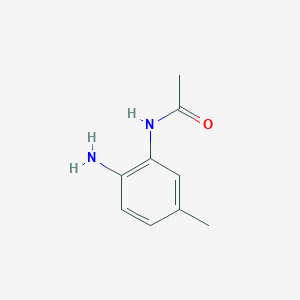

Research highlights the significance of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety for the development of antimicrobial agents. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles (coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole) evaluated as antimicrobial agents. This suggests the potential of such compounds in creating effective antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Synthesis

The versatility of the pyrazolo[3,4-d]pyrimidin framework extends to the synthesis of various heterocyclic compounds, as demonstrated by Elian, Abdelhafiz, and Abdelreheim (2014). They explored the reactivity of related compounds towards electrophilic and nucleophilic reagents, contributing to the synthesis of novel heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Activity

Fadda et al. (2017) have synthesized novel heterocycles incorporating a thiadiazole moiety, including compounds structurally similar to the one of interest, and assessed their insecticidal activity against Spodoptera littoralis. Their findings underscore the compound's utility in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWPMISNSQCVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)